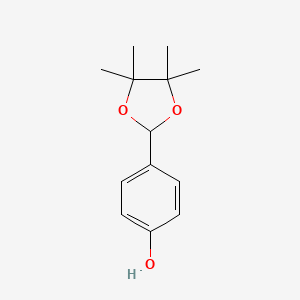

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is an organic compound with the molecular formula C13H18O3. It is characterized by the presence of a phenol group attached to a dioxolane ring, which is substituted with four methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol typically involves the reaction of a phenol derivative with a dioxolane compound. One common method includes the use of 4-hydroxybenzaldehyde and 2,2,5,5-tetramethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

化学反应分析

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted phenol derivatives .

科学研究应用

Organic Synthesis

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol serves as a versatile building block in organic synthesis. It is commonly used in:

- Suzuki Coupling Reactions : This compound acts as a boronic acid pinacol ester, facilitating cross-coupling reactions that are essential for forming carbon-carbon bonds .

- Synthesis of Indolo-Fused Heterocycles : It is utilized in the development of inhibitors for the polymerase enzyme of hepatitis C, showcasing its relevance in pharmaceutical chemistry .

Material Science

The compound's unique structure allows it to be integrated into various materials:

- Optoelectronic Materials : Research indicates that derivatives of this compound can enhance the electronic properties of materials used in optoelectronics. The isotropic NMR shielding study highlighted its potential for developing sensitive electronic devices .

Data Table: Applications Overview

| Application Type | Specific Use Case | Reference |

|---|---|---|

| Organic Synthesis | Suzuki Coupling | |

| Pharmaceutical Chemistry | Indolo-Fused Heterocyclic Inhibitors | |

| Material Science | Development of Optoelectronic Materials |

Case Study 1: Synthesis of Indolo-Fused Heterocycles

A study demonstrated the effectiveness of this compound in synthesizing indolo-fused heterocycles. The research focused on its role as a precursor in creating compounds that inhibit hepatitis C polymerase enzymes. The findings indicated a significant improvement in yield and selectivity when this compound was employed compared to traditional methods.

Case Study 2: Optoelectronic Properties

In another investigation into the optoelectronic properties of boron-containing compounds, researchers utilized this compound to study its interaction with fluoride ions. The results revealed changes in electronic transitions and absorption characteristics, suggesting its potential application in designing advanced optoelectronic devices .

作用机制

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The dioxolane ring may also contribute to the compound’s stability and reactivity .

相似化合物的比较

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is unique due to its specific combination of a phenol group and a dioxolane ring with four methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

生物活性

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol, also known by its CAS number 78034-62-5, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. The compound exists as a pale yellow to brown liquid and is utilized in several chemical syntheses and reactions.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. The presence of the dioxolane ring in this compound enhances its ability to scavenge free radicals. Studies have shown that similar compounds can protect cellular components from oxidative stress by neutralizing reactive oxygen species (ROS) .

Anti-inflammatory Effects

Phenolic compounds are known for their anti-inflammatory properties. In animal models, compounds with similar structures have been shown to reduce inflammation markers such as TNF-alpha and IL-6. This suggests that this compound may also possess anti-inflammatory capabilities .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in phenolic compounds are effective in donating hydrogen atoms to free radicals.

- Enzyme Inhibition : Phenolic compounds often inhibit enzymes involved in inflammatory processes and microbial growth.

- Cell Signaling Modulation : These compounds can modulate cellular signaling pathways related to inflammation and apoptosis.

Study on Antioxidant Activity

A study published in Food Chemistry examined the antioxidant capacity of various phenolic compounds. The results indicated that compounds similar to this compound showed high radical scavenging activity with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Study on Antimicrobial Effects

In a study assessing the antimicrobial properties of phenolic derivatives against pathogenic bacteria published in Journal of Applied Microbiology, it was found that certain structural modifications increased the efficacy against E. coli by enhancing membrane permeability . Although direct studies on this specific compound are lacking, the trends suggest potential effectiveness.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol?

The compound is typically synthesized via Suzuki-Miyaura coupling reactions, leveraging its boronic ester functionality. A common approach involves reacting 4-hydroxyphenylboronic acid with pinacol under anhydrous conditions. Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Confirmation of purity (>98%) requires HPLC with UV detection at 254 nm, as referenced in commercial product specifications .

Q. How should researchers characterize the structural integrity of this compound?

Key characterization techniques include:

- NMR spectroscopy : 1H and 13C NMR to confirm the aromatic proton environment and dioxolane methyl groups.

- Mass spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak at m/z 220.075 (C12H17BO3) .

- FT-IR : Peaks at ~3400 cm−1 (phenolic O-H stretch) and 1350–1280 cm−1 (B-O bonding) .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

Design a stability study using:

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under nitrogen atmosphere.

- pH-dependent degradation assays : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC over 72 hours.

- Light sensitivity tests : Expose to UV (254 nm) and visible light, comparing retention times and purity metrics .

Q. What methodological frameworks are suitable for studying its reactivity in cross-coupling reactions?

Adopt a mechanistic approach:

- Kinetic studies : Use in situ 11B NMR to track boronic ester conversion in Suzuki-Miyaura reactions.

- Computational modeling : Density Functional Theory (DFT) to predict transition states and activation barriers for aryl halide coupling partners .

- Control experiments : Compare reactivity with non-phenolic boronic esters to isolate electronic effects of the hydroxyl group .

Q. How can computational tools predict the compound’s interactions in biological or catalytic systems?

- Molecular Dynamics (MD) simulations : Model binding affinities to enzymes or receptors using software like GROMACS.

- Docking studies (AutoDock Vina) : Screen against protein databases to identify potential targets (e.g., tyrosine kinase inhibitors).

- ADMET prediction : Use SwissADME to estimate pharmacokinetic properties like solubility and metabolic stability .

Q. What strategies validate analytical methods for quantifying trace impurities in synthesized batches?

- Validation parameters : Assess linearity (R2 > 0.995), limit of detection (LOD < 0.1%), and precision (%RSD < 2%) via triplicate HPLC-MS runs.

- Spike-and-recovery experiments : Add known impurities (e.g., pinacol byproducts) to confirm method accuracy .

Q. How should environmental impact studies be designed to evaluate its biodegradation or ecotoxicity?

- OECD 301F test : Measure biodegradation in activated sludge over 28 days.

- Microtox assay : Use Vibrio fischeri to assess acute toxicity (EC50 values).

- Soil column experiments : Monitor leaching potential and metabolite formation via LC-QTOF .

Q. What statistical approaches resolve contradictions in experimental data (e.g., conflicting catalytic activity reports)?

- Multivariate analysis : Apply Principal Component Analysis (PCA) to identify variables (e.g., solvent polarity, temperature) causing discrepancies.

- Bayesian inference : Model uncertainty ranges for reaction yields using Stan or PyMC3.

- Replication studies : Collaborate with independent labs to validate reproducibility under standardized protocols .

Q. How can multi-step syntheses of derivatives be optimized for scale-up?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., catalyst loading, solvent ratios).

- Flow chemistry : Implement continuous reactors to enhance heat/mass transfer and reduce side reactions.

- In-line analytics : Employ PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Q. What frameworks integrate findings into broader theoretical contexts (e.g., boronic acid chemistry)?

- Systematic reviews : Conduct meta-analyses of aryl boronic ester applications in drug discovery or materials science.

- Conceptual mapping : Link reactivity trends to Hammett σ values or frontier molecular orbital (FMO) theory.

- Collaborative databases : Share data via platforms like PubChem or Zenodo to enable cross-disciplinary comparisons .

属性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)9-5-7-10(14)8-6-9/h5-8,11,14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLYGUMQOHUNEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(O1)C2=CC=C(C=C2)O)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。